3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Description
Historical Development of Pyrazolo[3,4-b]Pyridine Research
The pyrazolo[3,4-b]pyridine framework traces its origins to 1908, when Ortoleva first synthesized a monosubstituted derivative (R³ = phenyl) via the reaction of diphenylhydrazone with pyridine and iodine. This milestone laid the groundwork for subsequent innovations, such as Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones. Modern advancements include scalable synthetic routes, such as the 2021 development of pyrazolo[3,4-b]pyridine derivatives with dual anti-inflammatory and antiproliferative properties, and the 2023 elaboration of 5-halo-1H-pyrazolo[3,4-c]pyridines for fragment-based drug discovery.
Tautomeric Forms and Structural Properties
Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: 1H-pyrazolo[3,4-b]pyridine (1 ) and 2H-pyrazolo[3,4-b]pyridine (2 ), with the 1H-isomer being thermodynamically favored due to aromatic stabilization. The substituents at N1, C3, C4, C5, and C6 critically influence electronic distribution and reactivity. For instance, the presence of methyl groups at N1, C3, C4, and C6 in 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid enhances steric shielding while the propanoic acid moiety at C5 introduces hydrogen-bonding capacity.
Table 1: Key Structural Features of 3-(1,3,4,6-Tetramethyl-1H-Pyrazolo[3,4-b]Pyridin-5-yl)Propanoic Acid
| Position | Substituent | Role in Structure-Activity Relationship |
|---|---|---|
| N1 | Methyl | Stabilizes 1H-tautomer |
| C3 | Methyl | Enhances lipophilicity |
| C4 | Methyl | Modulates electron density |
| C5 | Propanoic acid | Enables hydrogen bonding |
| C6 | Methyl | Steric hindrance |
Significance in Medicinal Chemistry
Pyrazolo[3,4-b]pyridines are prized for their versatility in targeting enzymes and receptors. For example, derivatives like DZ-BAU2021-14 exhibit dual inhibition of cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2), showing promise in colorectal cancer models. The propanoic acid group in 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid may mimic endogenous carboxylic acids, facilitating interactions with catalytic residues in target proteins.
Current Research Landscape
Recent studies emphasize vectorial functionalization strategies to optimize pyrazolo[3,4-b]pyridine derivatives. For instance, C5 amination and C7 metalation enable modular diversification of the core scaffold. Computational analyses, such as molecular docking and pharmacokinetic profiling, have identified 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid as a candidate with high gastrointestinal absorption and low cytochrome P450 interference.
Table 2: Synthetic Methodologies for Pyrazolo[3,4-b]Pyridine Derivatives
This compound’s synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution, as evidenced by its commercial availability through specialized suppliers. Future directions include leveraging fragment-based drug design (FBDD) to exploit its multifunctionalization potential.
Properties
IUPAC Name |
3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWZFBIOBMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to the desired compound through various chemical transformations . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor activity. Specifically, compounds related to 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of specific oncogenic pathways and the induction of cell cycle arrest in cancer cells. For example, compounds in this class may interact with kinases or other enzymes involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes relevant to disease mechanisms. For instance:
- GPR119 Receptor Agonism : Research has indicated that related compounds can act as agonists for the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. This suggests potential applications in the treatment of type 2 diabetes mellitus.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Liver (CYP450 involvement) |
| Excretion | Renal |
These properties influence the compound's bioavailability and therapeutic efficacy.
Case Study: Anticancer Research
A study evaluated the anticancer properties of various pyrazolo[3,4-b]pyridine derivatives, including this compound. Results showed that these compounds inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range.
Case Study: Diabetes Treatment
In another study focusing on GPR119 agonists, derivatives were tested in diabetic animal models. The results indicated improved glycemic control and insulin sensitivity, suggesting a promising role for this compound class in diabetes management.
Mechanism of Action
The mechanism of action of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities among related compounds:
Key Observations:
Tetramethyl vs. However, its higher methyl content may reduce water solubility. Ethyl-substituted analogs (e.g., ) introduce larger alkyl groups, which could enhance metabolic stability but reduce target binding affinity.
Oxo and Hydroxy Groups :
Physicochemical Properties
- Lipophilicity : Tetramethyl substitution likely increases logP values compared to oxo/hydroxy-containing analogs, favoring blood-brain barrier penetration but complicating aqueous formulation.
- Solubility : Oxo groups in enhance hydrogen bonding with water, whereas the tetramethyl compound may require solubilizing agents for in vivo applications.
Biological Activity
3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{13}H_{16}N_{4}O_2
- Molecular Weight : 252.29 g/mol
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor activity. For instance, compounds related to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated that these compounds could inhibit cell proliferation effectively.
Case Study: In Vitro Anti-Proliferative Activity
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In a study evaluating various pyrazole derivatives, it was found that certain modifications led to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-inflammatory Activity Data
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in preliminary tests.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes. The compound's interaction with targets such as cyclin-dependent kinases (CDKs) has been noted, which plays a crucial role in cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid, and how can reaction conditions be optimized?
The compound’s pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A methodologically robust approach involves:
- Reagent selection : Use ethyl 2-benzoyl-3,3-bis(methylthio)acrylate derivatives as precursors, reacting with substituted pyrazol-5-amine intermediates under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of precursors) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>80%) .
- Critical parameters : Temperature control (reflux at ~110°C) and catalyst loading (30 mol% TFA) significantly influence reaction efficiency .
Q. How is structural characterization of this compound performed, particularly for confirming regiochemistry and substituent positions?
- Spectroscopic techniques :
- H/C NMR : Key signals include downfield shifts for pyrazole protons (~δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm). The propanoic acid moiety shows a triplet near δ 2.8–3.2 ppm (CH) and a carboxylate proton at δ ~12 ppm (broad) .
- IR spectroscopy : Confirm carboxylic acid presence via O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for tetramethyl substitution patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods, gloves, and eye protection. Refer to GBZ 2.1-2007 and EN 14042 guidelines for air quality control and exposure limits .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?
- Substituent variation : Synthesize analogs with modifications to the pyrazole ring (e.g., halogenation, aryl substitution) or the propanoic acid chain (e.g., esterification, amidation). Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using standardized assays .
- Key findings : Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., Cl, CF) at the 3-position show enhanced binding affinity in kinase inhibition assays .
Q. How can computational methods like molecular docking validate experimental bioactivity data for this compound?
- Protocol :
- Protein preparation : Use tools like AutoDock Vina to prepare target protein structures (e.g., kinases) from the PDB database.
- Docking parameters : Apply Lamarckian genetic algorithms, grid spacing of 0.375 Å, and 50 docking runs per ligand.
- Validation : Compare docking scores (binding energies) with experimental IC values. High-scoring poses should align with known active-site interactions (e.g., hydrogen bonding with catalytic lysine residues) .
Q. What strategies resolve contradictory data in solubility or stability studies of this compound?
- Analytical troubleshooting :
- HPLC-MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to detect degradation products. Stability issues in aqueous solutions may arise from lactam formation .
- Controlled experiments : Compare solubility in DMSO vs. PBS at varying pH (4–9). Contradictions often stem from protonation state changes affecting carboxylate solubility .
Q. How are advanced analytical techniques (e.g., LC-MS/MS) applied to quantify this compound in biological matrices?
- Method development :
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm.
- LC conditions : HILIC column, mobile phase = 10 mM ammonium formate (pH 3.0)/acetonitrile.
- MS detection : MRM mode with transitions m/z 330 → 285 (quantifier) and 330 → 242 (qualifier). Limit of quantification (LOQ): 1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
